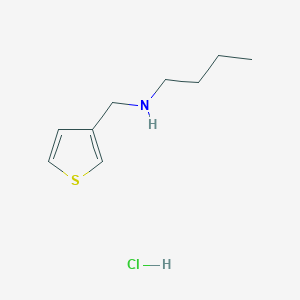

N-(3-Thienylmethyl)-1-butanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-2-3-5-10-7-9-4-6-11-8-9;/h4,6,8,10H,2-3,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJENFLQMPQWVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CSC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049713-26-9 | |

| Record name | 3-Thiophenemethanamine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Thiophene-Based Secondary Amine Derivatives: A Comprehensive Technical Guide on Synthesis, SAR, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene heterocycle is universally recognized as a privileged pharmacophore. However, the strategic functionalization of the thiophene core with secondary amines represents a critical inflection point in drug design. Secondary amines offer a unique balance of hydrogen-bond donicity, tunable lipophilicity, and metabolic stability compared to their primary or tertiary counterparts. This technical guide synthesizes current literature, structural rationales, and field-proven experimental protocols to accelerate the development of thiophene-based secondary amine therapeutics across oncology, neurodegeneration, and infectious diseases.

Structural Rationale & Pharmacophore Dynamics

The selection of a secondary amine linked to a thiophene core is rarely arbitrary; it is a calculated decision driven by target-site topography and pharmacokinetic requirements.

-

Lipophilicity and BBB Penetration: Thiophene rings inherently possess high lipophilicity, which is crucial for central nervous system (CNS) targets. When coupled with a secondary amine, the molecule retains sufficient polarity to remain soluble in aqueous physiological environments while efficiently crossing the blood-brain barrier (BBB)[1].

-

Conformational Flexibility: In kinase inhibition (e.g., EGFR), the secondary amine acts as a flexible hinge. This flexibility allows the thiophene derivative to adopt specific conformations that bypass steric clashes—such as those introduced by the bulky methionine residue in the T790M mutant of EGFR[2].

-

Hydrogen Bonding: Unlike tertiary amines, secondary amines retain a hydrogen atom capable of acting as a hydrogen-bond donor, which is frequently required for anchoring the molecule within the ATP-binding pocket of kinases or the catalytic triad of esterases.

Core Synthetic Methodologies

The construction of thiophene secondary amines typically begins with the synthesis of a primary 2-aminothiophene, followed by controlled functionalization. Direct alkylation of primary amines often leads to a statistical mixture of primary, secondary, and tertiary amines. To ensure high yield and chemoselectivity, reductive amination is the gold standard[3].

Protocol 1: Synthesis via Gewald Reaction & Reductive Amination

This protocol is a self-validating system designed to prevent over-alkylation.

Phase 1: Multicomponent Gewald Condensation

-

Reagent Assembly: In a dry round-bottom flask, combine the target ketone/aldehyde (1.0 eq) and an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq) in absolute ethanol.

-

Sulfur Addition: Add elemental sulfur (

, 1.0 eq) to the suspension. -

Catalytic Activation: Dropwise, introduce morpholine (1.0 eq) at 0°C.

-

Causality: Morpholine serves a dual purpose. It acts as a base to deprotonate the active methylene, initiating the Knoevenagel condensation, and facilitates the opening of the

ring[4].

-

-

Cyclization: Heat the mixture to 50°C for 2 hours. The intermediate undergoes intramolecular cyclization by attacking the cyano group, yielding the primary 2-aminothiophene.

Phase 2: Chemoselective Reductive Amination

5. Imine Formation: Isolate the 2-aminothiophene and dissolve in methanol. Add the desired functionalizing aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (pH ~5).

6. Reduction: Add sodium cyanoborohydride (

-

Causality: Weakly acidic conditions promote imine formation.

is chosen over

Validation Checkpoint: Analyze the crude product via

-NMR. The successful conversion is validated by the disappearance of the primary amine protons (broad singlet, ~5.0-6.0 ppm) and the emergence of a single secondary amine proton (broad singlet, ~4.0-5.0 ppm) alongside new aliphatic/benzylic signals.

Figure 1: Synthetic workflow for thiophene secondary amine derivatives via Gewald condensation and reductive amination.

Structure-Activity Relationships (SAR) & Therapeutic Applications

The biological efficacy of these derivatives is highly sensitive to the nature of the secondary amine substituent and the functionalization of the thiophene ring.

Oncology: Kinase Inhibition

Pyrazole-thiophene hybrids containing secondary amines have shown exceptional promise as multitargeted anticancer agents. Compound 2, a rationally designed derivative, demonstrated potent cytotoxicity against MCF-7 and HepG2 cell lines by competitively inhibiting both wild-type EGFR and the resistant T790M mutant, as well as VEGFR-2[2].

Figure 2: Mechanism of action for pyrazole-thiophene hybrids inhibiting EGFR/VEGFR-2 signaling pathways.

Neurodegenerative & Anti-inflammatory Targets

For Alzheimer's Disease, thiophene derivatives target Acetylcholinesterase (AChE). SAR analysis reveals that halogen-free thiophene rings with optimized secondary amine linker lengths yield the highest AChE inhibition (e.g., Compound 11)[1]. Conversely, in anti-inflammatory applications targeting 15-Lipoxygenase-1 (15-LOX-1), the length of the aliphatic tail attached to the amine is the primary driver of potency, with 3-carbon tails showing optimal enzyme pocket fitting.

Quantitative Data Summary

Table 1: SAR Profile and Inhibitory Metrics of Key Thiophene Derivatives

| Compound Class | Target / Cell Line | IC50 (µM) | Reference Standard (IC50) | Key Structural Feature |

| Pyrazole-Thiophene (Cmpd 2) | EGFR / MCF-7 | 6.57 | Erlotinib / Doxorubicin | Multitarget kinase affinity[2] |

| Pyrazole-Thiophene (Cmpd 2) | VEGFR-2 / HepG2 | 8.86 | Sorafenib | Lipophilic thiophene core[2] |

| Substituted Thiophene (Cmpd 11) | AChE (Enzyme) | 0.42 | Galantamine (1.14 µM) | Halogen-free C-5 position[1] |

| Piperidinyl-Thiophene (Cmpd 17) | Leishmania Promastigotes | 8.61 | Miltefosine | Boc-protected secondary amine[5] |

| Thiophene-Aliphatic Amide (C2) | 15-LOX-1 (Enzyme) | 18.60 | N/A | 3-carbon aliphatic tail |

Advanced Experimental Protocols: In Vitro Kinase Assay

To accurately evaluate the efficacy of newly synthesized thiophene secondary amines against kinase targets (e.g., EGFR WT vs. T790M), a rigorous, self-validating radiometric or FRET-based assay is required.

Protocol 2: EGFR Kinase Inhibition Assay

-

Enzyme Preparation: Dilute recombinant human EGFR (WT or T790M mutant) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Incubation: Dispense serial dilutions of the thiophene derivative (0.1 nM to 100 µM in DMSO) into a 384-well plate. Add the enzyme solution and incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the secondary amine to establish hydrogen bonds within the ATP pocket before competing with the substrate.

-

-

Reaction Initiation: Add an ATP/substrate mix (e.g., Poly(Glu,Tyr) peptide) to initiate the reaction. The ATP concentration must be kept at the

value specific to either WT or T790M to ensure competitive inhibition kinetics can be accurately modeled[2]. -

Termination & Reading: After 60 minutes, add EDTA to quench the reaction. Read the fluorescence emission (if FRET) or radioactivity.

Validation Checkpoint: Every assay plate must include a positive control (e.g., Erlotinib for WT, Osimertinib for T790M) and a DMSO vehicle control. If the positive control fails to produce an

within a 95% confidence interval of historical data, the assay must be discarded due to potential enzyme degradation or ATP hydrolysis.

References

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener

- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 RSC Publishing

- Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflamm

- Thiophen-2-amine hydrochloride | 18621-53-9 Benchchem

- Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis ACS Public

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodul

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

Physicochemical Characteristics and Synthetic Utility of N-(3-Thienylmethyl)-1-butanamine Hydrochloride

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently utilize secondary amine building blocks to construct diverse chemical libraries. Among these, N-(3-Thienylmethyl)-1-butanamine hydrochloride stands out as a highly versatile intermediate. By incorporating a 3-thienylmethyl moiety, this compound offers unique physicochemical advantages over traditional benzylamines, particularly in modulating lipophilicity and metabolic stability.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic advantages in drug design, and self-validating protocols for its handling and characterization.

Structural and Physicochemical Profiling

In drug development, the physical state of a building block dictates its handling, stability, and formulation potential. N-(3-Thienylmethyl)-1-butanamine is commercially supplied and stored as a hydrochloride (HCl) salt[1].

The Causality of the Salt Form: Free secondary amines are inherently nucleophilic and prone to atmospheric oxidation or carbamate formation upon exposure to CO₂. By protonating the amine to form the HCl salt, the lone pair is sequestered, drastically increasing shelf-life, raising the melting point for easier solid-state handling, and enhancing aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number (HCl Salt) | 1049713-26-9 |

| CAS Number (Free Base) | 892592-54-0[2] |

| Molecular Formula | C₉H₁₆ClNS[1] |

| Molecular Weight | 205.75 g/mol |

| XLogP3-AA (Free Base) | ~2.3 |

| Topological Polar Surface Area (TPSA) | 40.3 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 2 (as HCl salt) |

| Rotatable Bonds | 4 |

Mechanistic Insights: The Power of Thiophene Bioisosterism

The strategic inclusion of the 3-thienylmethyl group is not arbitrary. In medicinal chemistry, thiophene is a classical bioisostere for the benzene ring, as established in foundational literature such as[3].

While structurally similar, the sulfur atom in the thiophene ring alters the electron density and slightly reduces the overall lipophilicity (LogP) compared to a phenyl ring[4]. More importantly, replacing a benzyl group with a 3-thienylmethyl group often circumvents rapid Cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability in benzyl-containing lead compounds[5].

Logical relationship depicting the metabolic advantage of 3-thienylmethyl bioisosteric replacement.

Preparative and Analytical Workflows

To utilize N-(3-Thienylmethyl)-1-butanamine HCl in synthetic campaigns (e.g., reductive aminations or amide couplings), the stable salt must first be converted back to its nucleophilic free base[6].

Workflow for the free-basing and extraction of N-(3-Thienylmethyl)-1-butanamine prior to synthesis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation mechanisms to ensure data integrity and experimental success.

Protocol 1: Free-Basing and Liquid-Liquid Extraction (LLE)

Objective: Convert the inert HCl salt into the reactive free base for downstream synthesis.

-

Solubilization: Suspend 1.0 equivalent of N-(3-Thienylmethyl)-1-butanamine HCl in LC-MS grade H₂O.

-

Alkalinization: Add 1.0 M NaOH dropwise while stirring until the aqueous phase reaches pH 10–11.

-

Causality: The conjugate acid of the secondary amine has a pKa of approximately 9.5. Driving the pH above 10 ensures >90% deprotonation, forcing the molecule into its lipophilic free-base state.

-

-

Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) using three equal volumes.

-

Causality: DCM is selected because its dielectric constant provides optimal partitioning for secondary amines, and its low boiling point allows for gentle removal under reduced pressure without volatilizing the amine.

-

-

Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Self-Validation Step: Spot the final organic phase on a silica TLC plate alongside a reference standard of the starting HCl salt (dissolved in MeOH). Develop in a 9:1 DCM:MeOH mobile phase. Stain the plate with Ninhydrin and apply heat. The appearance of a distinct blue/purple spot confirms the presence of the secondary amine and validates the extraction efficiency.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the maximum aqueous concentration of the compound for in vitro assay formulation.

-

Saturation: Add an excess amount (e.g., 50 mg) of N-(3-Thienylmethyl)-1-butanamine HCl to 1.0 mL of simulated physiological buffer (PBS, pH 7.4) in a sealed glass vial.

-

Incubation: Agitate the suspension at 300 rpm at 37°C for exactly 24 hours.

-

Causality: Unlike kinetic solubility methods (which use DMSO stock crash-outs and capture transient supersaturation), a 24-hour shake-flask method ensures true thermodynamic equilibrium between the solid phase and the saturated solution, providing reliable data for late-stage lead optimization.

-

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-particulates.

-

Self-Validation Step: Analyze the filtrate via HPLC-UV (at 254 nm) and quantify the concentration against a pre-validated 5-point standard curve. To validate the system integrity, perform a mass balance check: dissolve the remaining solid pellet in pure methanol and analyze it to ensure no chemical degradation (e.g., thiophene ring opening or amine oxidation) occurred during the 24-hour aqueous incubation.

References

-

Bioisosterism: A Rational Approach in Drug Design. Patani, G.A., & LaVoie, E.J. (1996). Chemical Reviews, 96(8), 3147-3176.[Link]

Sources

The Elusive Intermediate: An In-depth Analysis of N-(3-Thienylmethyl)-1-butanamine hydrochloride in Pharmaceutical Synthesis

A comprehensive investigation into the role of N-(3-Thienylmethyl)-1-butanamine hydrochloride as a pharmaceutical intermediate reveals a notable absence of this specific molecule in established synthetic pathways for approved drugs. While the thienyl and butanamine moieties are present in various bioactive compounds, a thorough review of scientific literature and chemical databases does not support the classification of this compound as a recognized precursor in pharmaceutical manufacturing.

This technical guide aims to address the inquiry into the role of this compound. However, extensive research has not yielded any evidence of its use as an intermediate in the synthesis of known pharmaceuticals. The investigation did, however, highlight several structurally similar compounds that are indeed crucial in drug development, which will be discussed to provide a broader context.

Physicochemical Characterization of Related Butanamine Derivatives

While specific data for this compound is not available in the context of pharmaceutical intermediates, we can infer some of its general properties based on analogous compounds. Butanamine hydrochloride and its derivatives are typically water-soluble salts.[1] The presence of the thiophene ring would be expected to increase lipophilicity compared to a simple alkyl chain.

A summary of key physicochemical properties for a related, commercially available compound, N-(thiophen-3-ylmethyl)butan-2-amine hydrochloride, is presented below. It is important to note that this is an isomer and will have different properties from the titular compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClNS | ChemScene |

| Molecular Weight | 205.75 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene |

| LogP | 3.058 | ChemScene |

Table 1: Physicochemical properties of N-(thiophen-3-ylmethyl)butan-2-amine hydrochloride, a structural isomer of the topic compound.[2]

The Thienyl Moiety in Pharmaceuticals: The Case of Duloxetine

The thiophene ring is a key structural feature in a number of successful pharmaceuticals. A prominent example is the antidepressant drug Duloxetine. The synthesis of Duloxetine involves the key intermediate N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.[3] This highlights the importance of the thienyl group in molecules designed to interact with biological targets.

The synthetic pathway to Duloxetine, however, utilizes a propanamine backbone, not a butanamine. The general scheme involves the reaction of 2-acetylthiophene with a dimethylamine source to form the Mannich base, which is then reduced.[3]

Synthesis of Related Thienyl-Alkylamine Derivatives

While a specific, validated protocol for the synthesis of this compound as a pharmaceutical intermediate is not documented, a general approach for the synthesis of similar secondary amines can be proposed. This would typically involve the reductive amination of 3-thiophenecarboxaldehyde with 1-butanamine.

Hypothetical Synthesis Workflow

Caption: Hypothetical reductive amination pathway.

Experimental Protocol (Hypothetical)

-

Imine Formation: 3-Thiophenecarboxaldehyde and 1-butanamine are dissolved in a suitable solvent, such as methanol or ethanol. The reaction may be catalyzed by a mild acid.

-

Reduction: A reducing agent, for example, sodium borohydride, is added portion-wise to the reaction mixture to reduce the intermediate imine to the secondary amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Conclusion

References

- Google Patents. Retroviral protease inhibiting compounds. (accessed Feb 27, 2026).

- Google Patents. Process for producing N-monoalkyl-3-hydroxy-3-(2-thienyl)

-

PubChem. N-Methyl-3-(methylamino)butanamide hydrochloride. [Link] (accessed Feb 27, 2026).

- Google Patents. N-(3,3-diphenylpropyl) aminoethyl esters of 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylic acid, compositions and use. (accessed Feb 27, 2026).

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link] (accessed Feb 27, 2026).

-

Regulations.gov. US Patent No. 8829195. [Link] (accessed Feb 27, 2026).

-

PrepChem.com. Synthesis of n-butylamine. [Link] (accessed Feb 27, 2026).

- Google Patents. 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and method of reducing TNF.alpha. levels. (accessed Feb 27, 2026).

- Google Patents. Chemical synthesis method for of 2-amino-butanamide hydrochloride. (accessed Feb 27, 2026).

-

MDPI. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link] (accessed Feb 27, 2026).

-

Journal of the Chemical Society, Perkin Transactions 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. [Link] (accessed Feb 27, 2026).

-

PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link] (accessed Feb 27, 2026).

-

PubChem. N,3,3-Trimethyl-2-butanamine hydrochloride. [Link] (accessed Feb 27, 2026).

Sources

Bioisosteric Utility of Thiophene Scaffolds: A Technical Guide to N-(3-Thienylmethyl)-1-butanamine

Executive Summary

This technical guide analyzes N-(3-Thienylmethyl)-1-butanamine , a secondary amine scaffold representing a critical bioisosteric replacement strategy in medicinal chemistry. By substituting a benzyl group with a 3-thienylmethyl moiety, researchers can modulate electronic density, metabolic stability, and lipophilicity without altering the fundamental pharmacophore geometry. This guide details the physicochemical rationale, a self-validating synthetic protocol, and the metabolic implications of this specific scaffold.

Structural & Physicochemical Rationale[1][2][3]

The transition from a phenyl ring (in N-benzyl-1-butanamine) to a thiophene ring (in N-(3-Thienylmethyl)-1-butanamine) is a classic bioisosteric exchange. However, the choice of the 3-position (vs. the 2-position) is a deliberate design decision to optimize metabolic stability and geometric fit.

Electronic and Geometric Comparison

The thiophene ring is electron-rich (π-excessive) compared to benzene, allowing for stronger cation-π interactions or H-bond accepting capabilities via the sulfur atom.

| Parameter | Phenyl (Benzene) | 3-Thienyl (Thiophene) | Impact on N-(3-Thienylmethyl)-1-butanamine |

| Electronic Character | π-neutral / slightly electron-poor | π-excessive (Electron Rich) | Enhanced affinity for cationic receptor pockets. |

| Ring Geometry | Hexagonal (120° angles) | Pentagonal (C-S-C ~92°) | 3-substitution mimics the vector of a meta-substituted phenyl ring more closely than para. |

| Van der Waals Volume | ~78 ų | ~66 ų | Reduced steric bulk allows accommodation in tighter binding pockets. |

| Lipophilicity (LogP) | Baseline | Slightly Lower to Similar | Modulates solubility; Sulfur increases lipophilicity, but smaller ring size balances it. |

| Metabolic Liability | Epoxidation (slow) | S-oxidation / 2-position oxidation | 3-substitution blocks the most reactive 2-position, reducing metabolic clearance rates. |

The "3-Thienyl" Advantage

While 2-thienyl analogs are synthetically more accessible, they are metabolically labile due to the high electron density at the

Experimental Protocol: Reductive Amination Synthesis

Objective: Synthesize N-(3-Thienylmethyl)-1-butanamine via reductive amination of 3-thiophenecarboxaldehyde and 1-butanamine. Mechanism: Formation of an imine intermediate followed by in situ reduction.[1]

Reagents & Materials

-

Precursor A: 3-Thiophenecarboxaldehyde (1.0 equiv)

-

Precursor B: 1-Butanamine (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Methodology

-

Imine Formation (Equilibrium Phase):

-

Charge a flame-dried reaction vessel with 3-thiophenecarboxaldehyde (10 mmol) and DCE (30 mL).

-

Add 1-butanamine (11 mmol) dropwise under N₂ atmosphere.

-

Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 60 minutes.

-

Checkpoint: Monitor via TLC (disappearance of aldehyde) or ¹H NMR (appearance of imine proton ~8.3 ppm).

-

-

Reduction (Irreversible Phase):

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN to avoid toxic cyanide byproducts.

-

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (slow addition).

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: DCM:MeOH:NH₄OH (95:4:1). The amine product will be polar; the ammonia prevents streaking.

-

Synthesis Workflow Diagram

Figure 1: Self-validating reductive amination workflow for N-(3-Thienylmethyl)-1-butanamine synthesis.

Metabolic Profile & Safety Considerations

When utilizing thiophene rings in drug design, specific metabolic pathways must be monitored. The sulfur atom introduces oxidation potentials not present in phenyl rings.

Thiophene S-Oxidation (The "Structural Alert")

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

-

Stage 1: Formation of Thiophene S-oxide.[2]

-

Stage 2: Diels-Alder dimerization or Michael addition to nucleophiles (e.g., Glutathione, Proteins).

-

Mitigation in this Scaffold: The 3-substitution pattern sterically hinders the approach of CYPs to the sulfur lone pairs compared to 2-substituted thiophenes, and the alkylamine chain provides an alternative site for metabolism (N-dealkylation), potentially diverting metabolic flux away from ring oxidation.

Metabolic Pathway Diagram

Figure 2: Competing metabolic pathways. N-dealkylation is preferred, but S-oxidation requires monitoring.

References

-

Bioisosterism Principles

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

-

Thiophene Metabolism

- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology.

-

Reductive Amination Protocols

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Compound Data

-

PubChem CID 527114 (Analogous Structure Reference).[3]

-

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(3-Thienylmethyl)-1-butanamine hydrochloride

Application Note: AN-SYN-2026-04 High-Purity Synthesis of N-(3-Thienylmethyl)-1-butanamine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific salt; Free base analog generic). The method utilizes a reductive amination strategy pairing 3-thiophenecarboxaldehyde with 1-butanamine , followed by reduction with sodium borohydride (NaBH₄) . This route is selected for its high atom economy, mild conditions, and minimal byproduct formation compared to direct alkylation. The protocol includes critical process parameters (CPPs), in-process controls (IPCs), and a definitive characterization suite to ensure suitability for downstream pharmaceutical or materials science applications.

Introduction & Chemical Logic

The target molecule, a secondary amine incorporating a thiophene bioisostere, serves as a versatile building block in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in drug candidates.

Synthetic Strategy: Reductive Amination We reject direct alkylation (e.g., using 3-(chloromethyl)thiophene) due to the high risk of over-alkylation to the tertiary amine. Instead, we employ a two-step, one-pot reductive amination :

-

Imine Formation : Condensation of 3-thiophenecarboxaldehyde with 1-butanamine to form the aldimine intermediate.

-

Reduction : Selective reduction of the C=N bond using NaBH₄ to yield the secondary amine.

-

Salt Formation : Controlled precipitation with anhydrous HCl to isolate the stable hydrochloride salt.

Key Mechanistic Insight : The thiophene ring is electron-rich. Acid-catalyzed imine formation must be carefully modulated to avoid polymerization of the thiophene core. We utilize a neutral-to-mildly basic condition during condensation, followed by a controlled reduction.

Safety & Hazards

-

1-Butanamine : Highly flammable, corrosive, and toxic. Handle in a fume hood.

-

Sodium Borohydride : Reacts with water/acids to release hydrogen gas (flammable). Keep dry.[1]

-

Thiophene Derivatives : Potential sensitizers. Wear nitrile gloves and eye protection.

-

HCl (g) or in Dioxane : Corrosive. Causes severe burns.

Materials & Equipment

Reagents:

-

3-Thiophenecarboxaldehyde (CAS: 498-62-4), >98%

-

1-Butanamine (n-Butylamine) (CAS: 109-73-9), >99%

-

Sodium Borohydride (NaBH₄), powder, >98%

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), HPLC grade

-

Hydrochloric acid (4M in 1,4-Dioxane)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

-

250 mL 3-neck round-bottom flask (RBF)

-

Magnetic stirrer & temperature probe

-

Addition funnel (pressure-equalizing)

-

Rotary evaporator

-

Vacuum filtration setup (Buchner funnel)

Step-by-Step Synthesis Protocol

Phase 1: Imine Formation (Condensation)

-

Setup : Flame-dry a 250 mL 3-neck RBF under nitrogen flow. Equip with a stir bar and addition funnel.

-

Solvent Charge : Add 3-Thiophenecarboxaldehyde (5.61 g, 50.0 mmol) and Methanol (50 mL). Stir to dissolve.

-

Amine Addition : Charge the addition funnel with 1-Butanamine (3.66 g, 50.0 mmol).

-

Note: A 1:1 stoichiometry is used to minimize residual amine.

-

-

Reaction : Dropwise add the amine over 15 minutes at Room Temperature (RT).

-

Observation: The solution may warm slightly (exothermic) and turn yellow, indicating imine formation.

-

-

Equilibration : Stir at RT for 2 hours.

-

IPC (TLC): Check consumption of aldehyde (SiO₂, 20% EtOAc/Hexane).

-

Phase 2: Reduction

-

Cooling : Cool the reaction mixture to 0°C using an ice bath.

-

Reducing Agent Addition : Add NaBH₄ (2.84 g, 75.0 mmol, 1.5 eq) portion-wise over 20 minutes.

-

Caution: Vigorous gas evolution (H₂) will occur. Monitor foaming.[2]

-

-

Completion : Remove ice bath and stir at RT for 12 hours (overnight).

-

Quench : Carefully add water (10 mL) dropwise to destroy excess hydride.

-

Solvent Swap : Concentrate the mixture on a rotary evaporator to remove Methanol. Result is an aqueous slurry.

Phase 3: Workup & Isolation

-

Extraction : Dilute slurry with water (20 mL) and extract with DCM (3 x 30 mL).

-

Washing : Wash combined organic layers with Brine (30 mL).

-

Drying : Dry organic phase over anhydrous Na₂SO₄ for 30 mins. Filter.

-

Concentration : Evaporate DCM to yield the crude Free Base (Yellow oil).

Phase 4: Hydrochloride Salt Formation

-

Dissolution : Dissolve the crude oil in minimal anhydrous Diethyl Ether (or EtOAc) (approx. 20 mL).

-

Acidification : Cool to 0°C. Dropwise add 4M HCl in Dioxane (15 mL) with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

-

Filtration : Filter the solid under vacuum. Wash with cold Ether (2 x 10 mL).

-

Drying : Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield : 7.5 – 8.5 g (73-83%) Appearance : White to off-white crystalline solid.

Process Visualization (Graphviz)

Figure 1: Logical workflow for the reductive amination and salt formation process.

Characterization & Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H₂O Gradient |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.1 (br s, 2H, NH₂⁺), 7.6-7.1 (m, 3H, Thiophene), 4.1 (s, 2H, CH₂-Ar), 2.8 (t, 2H, N-CH₂), 1.6 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) | Confirms structure & salt |

| Melting Point | 185 – 190°C (Estimated) | Capillary Method |

| Mass Spectrometry | [M+H]⁺ = 170.1 m/z (Free base) | ESI-MS |

Troubleshooting Guide

-

Issue : Low Yield / Incomplete Reaction.

-

Cause: Wet methanol inhibited imine formation.

-

Fix: Use anhydrous methanol or add molecular sieves (3Å) during Phase 1.

-

-

Issue : Product is an oil, not a solid.

-

Cause: Excess solvent or hygroscopic nature.

-

Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure HCl is anhydrous.

-

-

Issue : Impurity peaks in NMR (Aldehyde).

-

Cause: Incomplete reduction.

-

Fix: Ensure NaBH₄ activity (it degrades with moisture). Increase reaction time or equivalents.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Campaigne, E., & Bourgeois, R. C. (1954). "3-Thenyl bromide".[3] Journal of the American Chemical Society, 76(9), 2445-2447. (Foundational thiophene functionalization). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Preparation of N-(3-Thienylmethyl)-1-butanamine hydrochloride from 3-thiophenecarboxaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(3-Thienylmethyl)-1-butanamine hydrochloride via the reductive amination of 3-thiophenecarboxaldehyde with 1-butanamine . Unlike standard benzylamine syntheses, the incorporation of the thiophene moiety requires specific attention to oxidative stability and purification methods to avoid polymerization. This guide utilizes a "one-pot" indirect reductive amination approach using Sodium Borohydride (

Introduction & Retrosynthetic Strategy

The target molecule, a secondary amine featuring a bioisosteric thiophene ring, represents a critical scaffold in medicinal chemistry, often serving as a lipophilic domain in GPCR ligands and kinase inhibitors.

The synthesis is designed around a Reductive Amination pathway.[1][2][3][4][5][6] This route is preferred over direct alkylation of amines (which leads to over-alkylation) or amide reduction (which requires harsher reagents like

Reaction Scheme

The process proceeds in two distinct chemical phases occurring in a single vessel:[7]

-

Imine Formation: Condensation of 3-thiophenecarboxaldehyde (1) with 1-butanamine (2) to form the aldimine intermediate (Schiff base).

-

Reduction: Selective reduction of the C=N bond to the C-N bond using

to yield the free base amine (3), followed by conversion to the hydrochloride salt (4).

Figure 1: Synthetic pathway for N-(3-Thienylmethyl)-1-butanamine HCl.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 3-Thiophenecarboxaldehyde | >97% | Starting Material (Electrophile) |

| 1-Butanamine | >99% | Starting Material (Nucleophile) |

| Methanol (MeOH) | Anhydrous | Solvent |

| Sodium Borohydride ( | 98% Granules | Reducing Agent |

| Magnesium Sulfate ( | Anhydrous | Drying Agent (Optional for Imine) |

| Hydrochloric Acid (HCl) | 2.0 M in Diethyl Ether | Salt Formation |

| Sodium Hydroxide (NaOH) | 1.0 M Aqueous | Quenching/Workup |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

Equipment

-

250 mL Round-bottom flask (2-neck)

-

Magnetic stirrer & Teflon stir bar

-

Ice-water bath

-

Addition funnel (pressure-equalizing)

-

Rotary evaporator

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Imine Formation

Rationale: Formation of the imine is an equilibrium process. While

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Solvation: Charge the flask with 3-thiophenecarboxaldehyde (1.12 g, 10.0 mmol) and dissolve in anhydrous Methanol (30 mL).

-

Amine Addition: Add 1-butanamine (0.80 g, 1.1 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Equilibration: Stir the mixture at Room Temperature (20–25 °C) for 2–3 hours.

-

Process Check: Reaction progress can be monitored by TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower -

Optimization: For strictly anhydrous conditions, add 2.0 g of activated 3Å molecular sieves to the reaction to absorb the water byproduct, pushing the equilibrium to completion.

-

Phase 2: Reduction

Rationale:

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: Add Sodium Borohydride (

) (0.57 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.-

Safety: Vigorous gas evolution (

) will occur.[7] Ensure adequate venting.

-

-

Completion: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for an additional 2 hours.

Phase 3: Workup & Isolation

Rationale: The reaction mixture contains the product as a borate complex. Acidic hydrolysis followed by basic extraction is required to isolate the free amine.

Figure 2: Acid-Base extraction workflow for purification of the secondary amine.

-

Quench: Add water (10 mL) carefully to quench excess hydride.

-

Concentration: Remove Methanol under reduced pressure (rotary evaporator).

-

Acid-Base Purification:

-

Suspend the residue in water (20 mL) and acidify to pH < 2 with 1M HCl.

-

Wash the aqueous layer with DCM (2 x 15 mL) to remove neutral organic impurities (unreacted aldehyde). Discard these organic washes.

-

Basify the aqueous layer to pH > 12 using 1M NaOH. The solution will become cloudy as the free amine separates.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

-

Drying: Combine the organic extracts, dry over anhydrous

, filter, and concentrate in vacuo to yield the Free Amine as a pale yellow oil.

Phase 4: Salt Formation (Hydrochloride)

Rationale: The free amine is prone to oxidation (N-oxide formation) and absorbs

-

Dissolution: Dissolve the crude free amine oil in a minimal amount of anhydrous Diethyl Ether (or Ethyl Acetate if solubility is an issue).

-

Precipitation: Cool to 0 °C and add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring until the solution is acidic (pH paper check). A white precipitate should form immediately.

-

Filtration: Filter the solid under vacuum (Buchner funnel) and wash the cake with cold ether (2 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization

Confirm identity using Proton NMR and Melting Point analysis.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 180–185 °C (decomposition).

-

NMR (400 MHz,

- 7.45 (dd, 1H, Thiophene-H5)

- 7.20 (d, 1H, Thiophene-H2)

- 7.05 (dd, 1H, Thiophene-H4)

- 4.25 (s, 2H, Ar-CH2 -N)

- 3.05 (t, 2H, N-CH2 -CH2)

- 1.65 (m, 2H, CH2-CH2 -CH2)

- 1.35 (m, 2H, CH2-CH2 -CH3)

- 0.90 (t, 3H, Terminal CH3 )

Safety & Handling

-

Thiophenes: Many thiophene derivatives exhibit distinct, often unpleasant sulfurous odors. Work in a well-ventilated fume hood.

-

Sodium Borohydride: Reacts violently with water and acids to release flammable hydrogen gas. Keep away from moisture until the quench step.

-

Amines: 1-Butanamine is corrosive and flammable. Avoid skin contact and inhalation.

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Use molecular sieves during Step 4 or extend reaction time. |

| Oily Product (Salt Step) | Hygroscopic salt / Impurities | Triturate the oil with dry ether or hexane to induce crystallization. Recrystallize from Isopropanol/Ether. |

| Aldehyde peak in NMR | Incomplete reduction | Ensure |

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link

-

Sigma-Aldrich. (2025). "Application Note: Reductive Amination." MilliporeSigma Technical Library. Link

-

PubChem. (2025).[8][9] "1-Butanamine, 3-methyl-, hydrochloride (1:1) - Chemical Properties."[7][10][8][11] National Library of Medicine. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 1-Butanamine, 3-methyl-, hydrochloride (1:1) | C5H14ClN | CID 10922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 11. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Conversion of N-(3-Thienylmethyl)-1-butanamine Free Base to Hydrochloride Salt

Introduction & Rationale

In pharmaceutical development and synthetic organic chemistry, secondary amines like N-(3-Thienylmethyl)-1-butanamine are frequently isolated as free bases. However, free base amines are typically viscous oils that are prone to oxidative degradation, absorb atmospheric carbon dioxide to form carbamates, and exhibit poor water solubility.

Converting free base amines to their corresponding hydrochloride salts is a standard practice to enhance water solubility, improve crystallinity, and significantly extend shelf-life by preventing oxidative degradation[1]. Hydrochloride salt formation is one of the most widely utilized approaches in drug development to stabilize basic chemical entities and improve their handling properties[2]. This application note details a self-validating, anhydrous protocol for the efficient conversion of N-(3-Thienylmethyl)-1-butanamine to its stable hydrochloride salt.

Physicochemical Properties Comparison

Understanding the physicochemical shift during salt formation is critical for downstream processing. The table below summarizes the quantitative and qualitative data for both forms of the molecule.

| Property | N-(3-Thienylmethyl)-1-butanamine (Free Base) | N-(3-Thienylmethyl)-1-butanamine Hydrochloride |

| Chemical Formula | C9H15NS | C9H16ClNS |

| Molecular Weight | 169.29 g/mol | 205.75 g/mol |

| CAS Number | N/A | 1049713-26-9 |

| Physical State | Viscous Oil / Liquid | Crystalline Solid |

| Solubility Profile | Soluble in Et2O, DCM, Hexane; Insoluble in Water | Soluble in Water, Methanol; Insoluble in Et2O |

| Stability | Prone to oxidation; absorbs atmospheric CO2 | Highly stable; suitable for long-term storage[1] |

Mechanistic Insights and Reagent Selection

The conversion relies on a straightforward acid-base neutralization. The nucleophilic nitrogen of the secondary amine donates its lone pair to the proton of hydrochloric acid, forming an intermediate ion pair that subsequently precipitates as a crystalline lattice.

Causality of Anhydrous Conditions: Amine hydrochlorides are highly polar and hygroscopic. If aqueous HCl is used, the resulting water will dissolve the newly formed salt, leading to a biphasic "oiling out" phenomenon rather than crystallization. By utilizing strictly anhydrous diethyl ether (Et2O) and a non-aqueous proton source (such as 2.0 M HCl in Et2O), the highly polar salt immediately precipitates out of the non-polar solvent matrix[3].

Figure 1: Mechanistic pathway of amine protonation and subsequent salt precipitation.

Experimental Protocol

This methodology is designed as a self-validating system. By carefully controlling stoichiometry and temperature, the protocol ensures high-purity crystallization without the need for complex downstream chromatography.

Materials & Equipment

-

N-(3-Thienylmethyl)-1-butanamine (Free base, >98% purity)

-

Anhydrous Diethyl Ether (Et2O), stabilized

-

2.0 M Hydrogen chloride solution in diethyl ether

-

Oven-dried 100 mL round-bottom flask and addition funnel

-

Magnetic stirrer, stir bar, and ice-water bath

-

Büchner funnel and vacuum desiccator

Step-by-Step Methodology

-

Equipment Preparation: Oven-dry all glassware at 120 °C for at least 2 hours. Cool under a stream of dry nitrogen to ensure strictly anhydrous conditions.

-

Reagent Dissolution: Weigh 1.00 g (5.90 mmol) of N-(3-Thienylmethyl)-1-butanamine free base. Transfer it to the round-bottom flask and dissolve in 20 mL of anhydrous Et2O. Stir magnetically until a homogeneous solution is achieved.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0–4 °C for 10 minutes. Causality: The neutralization is exothermic; cooling prevents solvent boil-off (Et2O bp = 34.6 °C) and maximizes the thermodynamic driving force for crystallization.

-

Acidification: Charge the addition funnel with 3.25 mL of 2.0 M HCl in Et2O (6.50 mmol, 1.10 equivalents). Add the ethereal HCl dropwise to the amine solution over 10–15 minutes. Causality: A slight 10% excess ensures complete protonation, while dropwise addition prevents localized heat spikes.

-

Crystallization: Upon addition, a white precipitate will immediately form. Maintain the reaction at 0–4 °C and continue stirring for 30 minutes to ensure complete lattice formation.

-

Isolation: Rapidly filter the resulting suspension under vacuum using a Büchner funnel.

-

Washing: Wash the collected filter cake with two successive 5 mL portions of ice-cold anhydrous Et2O. Causality: This removes unreacted free base and trace organic impurities without dissolving the synthesized salt[3].

-

Drying: Transfer the isolated solid to a vacuum desiccator. Dry under high vacuum (≤ 1 mbar) at room temperature for 12–24 hours to yield the pure this compound salt.

Figure 2: Step-by-step workflow for the free base to hydrochloride salt conversion.

Analytical Validation (Self-Validation System)

To verify the integrity of the protocol, perform the following checks:

-

Gravimetric Yield: A successful precipitation should yield >85% of the theoretical mass (approx. 1.03 g).

-

Filtrate pH Check: Evaporate a 1 mL aliquot of the filtrate and reconstitute in 1 mL of DI water. The pH should be ~3-4, confirming that a slight excess of HCl was achieved and all free base was consumed.

-

Melting Point Analysis: The free base is an oil at room temperature. The isolated product must exhibit a sharp, defined melting point. A broad melting point indicates trapped solvent or residual moisture.

Troubleshooting Guide

-

Issue: Product "oils out" instead of crystallizing.

-

Causality: The presence of trace atmospheric moisture creates a biphasic system because the highly polar hydrochloride salt is hygroscopic[1].

-

Solution: Ensure all solvents are strictly anhydrous. If oiling occurs, vigorously scratch the inside of the glass flask with a glass stirring rod to induce nucleation, or introduce a seed crystal.

-

-

Issue: Lower than expected yield.

-

Causality: The salt may have partial solubility in the ether if the solution warms up.

-

Solution: Ensure the precipitation, filtration, and washing steps are conducted strictly at 0–4 °C.

-

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Thienylmethyl)-1-butanamine HCl Synthesis

Topic: Yield Improvement & Process Stabilization Target Molecule: N-(3-Thienylmethyl)-1-butanamine hydrochloride CAS Registry Number (Free Base): Analogous structures often used in Duloxetine intermediates

Executive Summary: The Chemistry of Control

The synthesis of N-(3-Thienylmethyl)-1-butanamine is a classic reductive amination between 3-thiophenecarboxaldehyde and n-butylamine . While theoretically straightforward, researchers often encounter three yield-killing bottlenecks:

-

Dialkylation: The secondary amine product is more nucleophilic than the starting butylamine, leading to tertiary amine byproducts.

-

Thiophene Instability: The thiophene ring is electron-rich and prone to acid-catalyzed polymerization or electrophilic attack if reaction conditions are too harsh.

-

Salt Formation Issues: The hydrochloride salt often "oils out" rather than crystallizing if water or excess alcohol is present.

This guide moves beyond generic protocols, offering a self-validating workflow based on the Abdel-Magid protocol (Sodium Triacetoxyborohydride), which offers superior selectivity over traditional NaBH₄ or toxic NaCNBH₃ methods.

The Golden Standard Protocol

This protocol is designed for high chemoselectivity (favoring mono-alkylation) and thiophene preservation .

Reaction Scheme

Figure 1: Stepwise logic for the reductive amination pathway.

Step-by-Step Methodology

Reagents:

-

3-Thiophenecarboxaldehyde (1.0 equiv)

-

n-Butylamine (1.2 – 1.5 equiv) [Note: Excess amine suppresses dialkylation]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

-

Imine Pre-formation (Critical for Yield):

-

Dissolve 3-thiophenecarboxaldehyde in DCE under Nitrogen.

-

Add n-butylamine and Acetic Acid.

-

Checkpoint: Stir for 30–60 minutes at Room Temperature (RT). This allows the equilibrium to shift toward the imine before the reducing agent is introduced.

-

-

Reduction:

-

Add STAB in portions over 10–15 minutes. (Avoids exotherms).

-

Stir at RT for 12–16 hours.

-

Validation: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (pH ~8–9).

-

Extract with DCM or EtOAc.

-

Thiophene Care: Do not use strong mineral acids (HCl/H₂SO₄) during the quench; they can polymerize the thiophene.

-

-

Salt Formation (The Crystallization Step):

-

Dissolve the crude free base oil in anhydrous Diethyl Ether or MTBE .

-

Cool to 0°C.

-

Dropwise add 2M HCl in Diethyl Ether (or Dioxane).

-

Result: White precipitate forms immediately. Filter and wash with cold ether.

-

Troubleshooting & Diagnostics (Q&A)

Scenario A: "I am getting a mixture of mono-alkylated and di-alkylated products."

Diagnosis: The product (secondary amine) is competing with the starting amine for the aldehyde. Solution:

-

Increase Amine Equivalents: Shift the stoichiometry to 1.5 equiv of n-butylamine. The excess primary amine statistically outcompetes the secondary amine product.

-

Stepwise Reduction: Switch to a two-step method.

-

Step 1: Reflux Aldehyde + Amine in MeOH (optional: add MgSO₄ to remove water) to drive imine formation to completion.

-

Step 2: Cool to 0°C and add NaBH₄.

-

Why: This ensures no free aldehyde remains to react with the newly formed product.

-

Scenario B: "My yield is low, and the reaction turned into a black tar."

Diagnosis: Thiophene decomposition. Thiophenes are acid-sensitive and can polymerize ("tarring") in the presence of strong Lewis acids or high heat. Solution:

-

Check Acid Catalyst: Ensure you are using Acetic Acid , not HCl or H₂SO₄, during the reaction.

-

Temperature Control: Keep the reaction at Room Temperature (20–25°C) . Do not reflux during the reduction step if using STAB.

-

Inert Atmosphere: Thiophenes can oxidize. Ensure the reaction is under Nitrogen or Argon.

Scenario C: "The HCl salt formed an oil/gum instead of a solid."

Diagnosis: Presence of water or excess polar solvent (alcohol) during salt formation. Solution:

-

Drying is Critical: Dry the organic layer (free base) thoroughly with Na₂SO₄ before salt formation.

-

Solvent Swap: Ensure the free base is dissolved in a non-polar solvent (Ether, Hexane/EtOAc mix) before adding acid.

-

The "Scratch" Technique: If oil forms, decant the supernatant, add fresh anhydrous ether, and scratch the flask wall with a glass rod to induce nucleation.

Data & Optimization Matrix

| Parameter | Standard Condition | Optimized Condition | Reason for Change |

| Amine Equiv. | 1.0 eq | 1.3 – 1.5 eq | Suppresses dialkylation (Tertiary amine formation).[1] |

| Reducing Agent | NaBH₄ | NaBH(OAc)₃ (STAB) | Milder; reduces imine faster than aldehyde; prevents side reactions. |

| Solvent | Methanol | DCE or THF | DCE promotes STAB solubility; Methanol reacts with STAB (slowly). |

| Salt Formation | Aqueous HCl | HCl in Ether/Dioxane | Prevents hygroscopic oil formation; ensures clean precipitation. |

Advanced Troubleshooting Logic

Use this flow to diagnose yield loss in real-time.

Figure 2: Diagnostic logic tree for isolating reaction failures.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

- Core citation for the STAB protocol and selectivity mechanisms.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][2]

- Foundational text on pH control in reductive amin

-

Gribble, G. W. (2006). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

- Insights into hydride interactions with acid-sensitive heterocycles like thiophene.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing hygroscopic nature of amine hydrochloride salts in the lab

Welcome to the Analytical & Formulation Support Center Advanced Troubleshooting for Hygroscopic Amine Hydrochloride Salts

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the distinct challenges posed by amine hydrochloride salts. While salt formation is a standard strategy to improve the aqueous solubility and bioavailability of free-base amines, the hydrochloride counterion often introduces significant hygroscopicity[1].

This technical support guide is designed to move beyond basic handling tips. Here, we explore the thermodynamic causality behind moisture sorption, troubleshoot analytical interferences, and provide self-validating protocols to recover deliquesced samples.

FAQ 1: Mechanistic Foundations

Q: Why do my amine hydrochloride salts rapidly turn into a syrup (deliquesce) on the benchtop, whereas the free base remains a stable powder?

The Causality: The transition from a crystalline solid to a solution (deliquescence) is governed by the Critical Relative Humidity (CRH) of the salt. Amine hydrochloride salts possess a highly polar crystal lattice. The chloride anion acts as a strong hydrogen-bond acceptor, creating a high thermodynamic affinity for atmospheric water molecules[2].

When the ambient relative humidity exceeds the salt's CRH, water vapor condenses onto the crystal surface, dissolving the solid into an aqueous layer. Free-base amines, lacking this highly polar ionic lattice and possessing greater lipophilicity, typically exhibit significantly lower moisture sorption isotherms[2].

FAQ 2: Analytical Troubleshooting (Moisture Quantification)

Q: When I run a Karl Fischer (KF) titration on my amine hydrochloride salt, the endpoint keeps drifting, and the water content reads artificially high. How do I fix this?

The Causality: Karl Fischer titration relies on the Bunsen reaction, where water and iodine are consumed in a 1:1 ratio. The optimal pH for this reaction is between 5 and 8[3]. Amine salts, particularly if they partially dissociate into secondary or primary reactive amines in the methanolic KF solvent, can drive the pH above 8.

At pH > 8, the titration rate accelerates not because of water, but due to an interfering esterification side-reaction between the alcohol solvent and the base, which continuously produces water[3]. This results in a "vanishing endpoint" and a falsely high moisture reading[4].

The Solution: You must buffer the titration cell to neutralize the amine and stabilize the pH.

Protocol 1: pH-Buffered Karl Fischer Titration for Amine Salts

This protocol is a self-validating system: a stable drift rate (<20 µ g/min ) prior to sample introduction validates the buffer's efficacy.

-

Cell Preparation: Fill the volumetric KF titration cell with a standard methanolic working medium.

-

Buffer Addition: Add 5 grams of anhydrous Salicylic Acid or Benzoic Acid per 50 mL of working medium[4]. Scientific Rationale: Salicylic acid neutralizes the basicity of the amine without participating in redox side-reactions.

-

Pre-Titration: Start the pre-titration sequence to neutralize any ambient moisture introduced during cell opening.

-

Validation Check: Monitor the background drift. Do not proceed until the drift stabilizes below 20 µ g/min for at least 60 seconds.

-

Sample Introduction: Rapidly introduce 50–100 mg of the amine hydrochloride salt using a back-weighing technique (weigh syringe before and after injection).

-

Titration: Titrate to the voltametric endpoint. A sharp, stable endpoint confirms the absence of the esterification side-reaction.

Decision matrix for mitigating amine-induced pH shifts during Karl Fischer Titration.

Quantitative Data: Moisture Analysis Techniques

To accurately profile your compound, you must select the correct analytical technique. Below is a summarized comparison of quantitative methods used for hygroscopic salts.

| Analytical Technique | Detection Limit | Sample Size | Primary Use Case for Amine HCl Salts |

| Volumetric KF Titration | 0.1% to 100% | 50 - 500 mg | Routine bulk moisture determination (requires pH buffering)[3][4]. |

| Coulometric KF Titration | 10 µg to 200 mg | 10 - 50 mg | Trace moisture analysis in highly potent/scarce APIs[4][5]. |

| Dynamic Vapor Sorption (DVS) | 0.001% mass change | 10 - 20 mg | Mapping sorption/desorption isotherms and determining CRH[2][6]. |

| Loss on Drying (LOD) | > 0.5% | 1 - 2 g | Not recommended. Cannot distinguish water from volatile amines/solvents[7][8]. |

FAQ 3: Material Recovery & Handling

Q: My amine hydrochloride library has absorbed significant moisture and clumped into a sticky resin. How can I yield a free-flowing, anhydrous powder without degrading the compound?

The Causality: Direct heating of a wet amine hydrochloride salt often leads to thermal degradation or hydrolysis before the water is fully driven off. Because water forms strong hydrogen bonds with the crystal lattice, simple vacuum desiccation at room temperature is kinetically too slow for heavily deliquesced samples.

The Solution: Azeotropic distillation is the most chemically gentle and thermodynamically efficient method to break the water-lattice bonds. By introducing a solvent that forms a low-boiling azeotrope with water, you can drive off moisture at lower temperatures.

Protocol 2: Azeotropic Drying & Trituration Workflow

This protocol utilizes toluene to physically entrain and remove water, followed by an anti-solvent wash to force crystallization.

-

Dissolution/Suspension: Transfer the deliquesced amine hydrochloride resin to a round-bottom flask. Add 10 volumes (v/w) of anhydrous Toluene.

-

Evaporation: Attach the flask to a rotary evaporator. Set the bath temperature to 45°C–50°C and gradually apply vacuum. Mechanism: Water and toluene form a minimum-boiling azeotrope, co-evaporating and stripping moisture from the salt.

-

Repeat: If the residue remains an oil, redissolve in a fresh 10 volumes of anhydrous Toluene and repeat the evaporation. The oil should begin to foam and solidify into a glass or crust.

-

Trituration: To convert the amorphous crust into a free-flowing powder, add 5 volumes of an anhydrous anti-solvent (e.g., Diethyl Ether or Heptane). Sonicate the suspension for 5 minutes to break up the solid.

-

Filtration: Filter the suspension rapidly over a Buchner funnel under a blanket of inert gas (Nitrogen/Argon) to prevent immediate re-absorption of ambient moisture.

-

Final Drying: Transfer the filter cake immediately to a vacuum desiccator containing fresh Phosphorus Pentoxide (

). Apply high vacuum for 12–24 hours. -

Validation: Analyze the final powder via

-NMR to confirm the absence of residual toluene, and via KF titration to confirm water content is <0.5%.

Workflow for recovering deliquesced amine hydrochloride salts using azeotropic distillation.

References

-

ResearchGate / Journal of Pharmaceutical Sciences. Moisture Sorption and Hygroscopicity of Pharmaceutical Solids.[Link]

-

National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]

- Google Patents.WO2022140654A1 - Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds (DVS Parameters).

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 利用できないコンテンツ [sigmaaldrich.com]

- 4. metrohm.com [metrohm.com]

- 5. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]

- 6. WO2022140654A1 - Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

Enhancing stability of N-(3-Thienylmethyl)-1-butanamine during storage

Technical Support Center: Troubleshooting & Optimization for N-(3-Thienylmethyl)-1-butanamine Storage

Welcome to the Technical Support Center for handling and storing N-(3-Thienylmethyl)-1-butanamine . As a secondary amine featuring a thiophene moiety, this compound presents unique stability challenges during routine laboratory use and long-term storage. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your chemical inventory.

Section 1: Chemical Profiling & Degradation Causality

N-(3-Thienylmethyl)-1-butanamine is highly reactive due to the nucleophilicity of the secondary amine and the electron-rich nature of the thiophene ring. Understanding why it degrades is the first step to preventing it.

The three primary degradation vectors are:

-

Carbamate Formation: Nucleophilic attack of the secondary amine on atmospheric CO₂.

-

Oxidative Cleavage: Radical-mediated oxidation of the secondary amine and the benzylic-like "thienylmethyl" CH₂ group[1].

-

Thiophene Oxidation: Susceptibility of the thiophene sulfur to singlet oxygen (

O₂) or photo-oxidation, forming reactive thiophene-S-oxides[2][3].

Figure 1: Primary degradation pathways of N-(3-Thienylmethyl)-1-butanamine upon environmental exposure.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is there a white, crusty precipitate forming around the cap of my reagent bottle?

The Causality: This is a classic symptom of atmospheric CO₂ reacting with the secondary amine. Secondary amines undergo a rapid nucleophilic attack on the carbon atom of CO₂, forming an unstable carbamic acid intermediate, which immediately deprotonates to form a stable carbamate salt. This reaction is highly favored in environments with trace moisture, which facilitates proton shuttling[4]. The Fix: Never leave the bottle open on the benchtop. Always purge the headspace of the vial with an inert gas (Argon is heavier than Nitrogen and provides a better blanket) before sealing.

Q2: My N-(3-Thienylmethyl)-1-butanamine has turned from colorless to a yellowish-brown oil. Is it still usable?

The Causality: Discoloration indicates oxidative degradation. Secondary amines are prone to oxidative C-N bond cleavage and the formation of N-oxides when exposed to O₂ and light[1][5]. Furthermore, the thienylmethyl position is highly susceptible to radical oxidation, often cleaving to form 3-thiophenecarboxaldehyde, while the thiophene ring itself can be oxidized to thiophene-S-oxides[3]. These S-oxides are reactive intermediates that rapidly dimerize or polymerize, leading to the yellow/brown discoloration[3]. The Fix: Do not use discolored material for sensitive synthetic steps or biological assays without purification (e.g., vacuum distillation or column chromatography). Prevent this by storing the compound in amber vials to block photo-oxidation and maintaining strict anaerobic conditions[2][3].

Q3: How can I analytically verify the integrity of my stored batch?

The Causality: Visual inspection is insufficient because significant degradation (up to 5-10%) can occur before visible polymerization or precipitation happens. A self-validating analytical protocol is required to quantify the exact degradation products. The Protocol: Use ¹H NMR spectroscopy as your primary diagnostic tool.

Table 1: ¹H NMR Diagnostic Shifts for N-(3-Thienylmethyl)-1-butanamine Degradation (in CDCl₃)

| Analyte / Impurity | Diagnostic ¹H NMR Signal | Indication of Degradation |

| Intact Amine | ~3.8 ppm (s, 2H, Thiophene-CH₂ -N) | Baseline standard. |

| Carbamate Salt | Broadening of N-H peak; downfield shift of adjacent CH₂ groups (~4.0 - 4.2 ppm) | CO₂ exposure / Carbamate formation[4]. |

| 3-Thiophenecarboxaldehyde | ~9.9 ppm (s, 1H, CH O) | Oxidative cleavage of the thienylmethyl group[3]. |

| Amine N-Oxide | ~4.5 ppm (s, 2H, Thiophene-CH₂ -N⁺-O⁻) | Direct oxidation of the secondary amine[1]. |

Section 3: Standard Operating Procedure (SOP) for Storage

To ensure trust in your chemical inventory, implement the following self-validating storage workflow. This protocol physically isolates the compound from the three primary degradation vectors (CO₂, O₂, and photons).

Step-by-Step Aliquoting and Storage Protocol

-

Preparation: Transfer the bulk bottle of N-(3-Thienylmethyl)-1-butanamine into a glovebox or a controlled environment purged with Argon.

-

Aliquoting: Divide the bulk liquid into single-use or weekly-use amber glass vials. Causality: Repeatedly opening a bulk bottle introduces fresh O₂ and CO₂ with every use, exponentially accelerating degradation[5].

-

Desiccation: Add 3Å activated molecular sieves (10% w/v) to each vial. Causality: Trace water acts as a catalyst for carbamate formation and hydrolytic cleavage[4].

-

Purging & Sealing: Purge the headspace of each amber vial with a gentle stream of Argon for 15 seconds. Immediately seal with a PTFE-lined cap and wrap the seal with Parafilm.

-

Temperature Control: Store the sealed vials in a dedicated chemical refrigerator at 2–8 °C. Causality: Lower temperatures drastically reduce the kinetic rate of autoxidation and thermal degradation pathways[5].

Figure 2: Step-by-step workflow for the optimal handling and long-term storage of sensitive secondary amines.

References

-

Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Published by American Chemical Society.

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.

-

Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Applied Materials & Interfaces.

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.

-

Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.

-

Preventing unwanted oxidation of 3-Thiophenemethanol. Benchchem Technical Support.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-(3-Thienylmethyl)-1-butanamine hydrochloride: Interpretation and Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. N-(3-Thienylmethyl)-1-butanamine hydrochloride, a molecule incorporating both a thiophene ring and a butylamine side chain, presents a unique set of spectroscopic challenges and points of interest. This guide provides an in-depth interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural analysis. Beyond a simple peak assignment, we will delve into the causal factors influencing chemical shifts and coupling constants, offering a framework for predicting and understanding the spectra of related compounds.

Furthermore, this guide will objectively compare the utility of 1H NMR with alternative analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this and similar amine hydrochloride salts.

The Predicted 1H NMR Spectrum: A Proton-by-Proton Analysis

The 1H NMR spectrum of this compound is a composite of signals arising from the thiophene ring protons and the protons of the N-butyl side chain, all influenced by the presence of the protonated amine. The following is a detailed, predictive interpretation of the expected spectrum, grounded in established principles of NMR spectroscopy.[1]

A Visual Guide to Proton Environments

To facilitate our discussion, the protons in this compound are labeled as follows:

Caption: Labeled protons in this compound.

Thiophene Ring Protons (a, c, d)

The chemical shifts of the thiophene ring protons are primarily influenced by the aromatic ring current and the electron-donating effect of the alkyl substituent at the 3-position.

-

H(a) - Proton at C2: This proton is expected to be the most downfield of the thiophene protons, likely appearing as a doublet of doublets (dd) in the range of δ 7.30-7.40 ppm . Its downfield shift is due to its proximity to the electronegative sulfur atom. It will exhibit coupling to both H(c) (J ≈ 3-5 Hz) and H(d) (J ≈ 1-2 Hz).

-

H(c) - Proton at C4: This proton will likely resonate as a doublet of doublets (dd) between δ 7.10-7.20 ppm . It will show coupling to H(a) (J ≈ 3-5 Hz) and H(d) (J ≈ 5 Hz).

-

H(d) - Proton at C5: This proton is expected to appear as a doublet of doublets (dd) around δ 7.00-7.10 ppm . It couples with H(c) (J ≈ 5 Hz) and H(a) (J ≈ 1-2 Hz).

Methylene Bridge Proton (e)

-

-CH2- (e): These two protons are adjacent to the thiophene ring and the nitrogen atom. They are expected to appear as a singlet or a narrow triplet (if coupling to the NH2+ protons is observed) in the range of δ 4.00-4.20 ppm . The deshielding effect of both the aromatic ring and the protonated amine contributes to this downfield shift.

Butanamine Side Chain Protons (f, g, h, i)

The protonation of the amine group significantly influences the chemical shifts of the adjacent protons.

-

+NH2- (f): The two protons on the nitrogen will likely appear as a broad singlet in the range of δ 8.0-9.0 ppm . The exact chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. In some cases, this peak may be very broad and difficult to distinguish from the baseline.[2]

-

-CH2- (g): These protons, being alpha to the protonated nitrogen, will be significantly deshielded and are expected to resonate as a triplet around δ 2.90-3.10 ppm . They will be coupled to the adjacent methylene protons (h) with a typical coupling constant of J ≈ 7-8 Hz.

-

-CH2- (h): The methylene protons beta to the nitrogen will appear as a sextet (or multiplet) in the region of δ 1.60-1.80 ppm . They are coupled to both the adjacent methylene group (g) and the terminal methyl group (i).

-